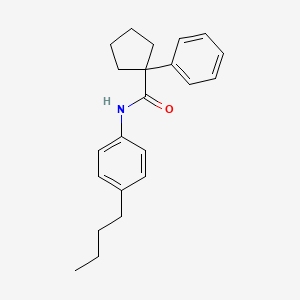

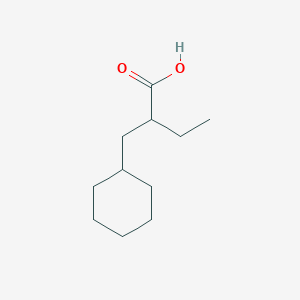

![molecular formula C14H13BClNO3 B2868827 B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid CAS No. 874287-96-4](/img/structure/B2868827.png)

B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acids and their derivatives have been gaining interest in medicinal chemistry, particularly after the discovery of the drug bortezomib . The compound , B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid, is a boronic acid derivative. Boronic acids are commonly used in organic chemistry .

Synthesis Analysis

Boronic acids are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a method that has been developed, which involves a radical approach . The synthesis of boronic acid derivatives is relatively simple and well-known .Molecular Structure Analysis

The molecular formula of B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is C14H13BClNO3 . The molecular weight is 289.52 .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a significant chemical reaction involving boronic acids . This reaction is catalytic and utilizes a radical approach .Applications De Recherche Scientifique

Cross-Coupling Reactions

Boronic acids, including the compound , are often used in cross-coupling reactions . These reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Catalysis

Boronic acids can serve as catalysts in various chemical reactions . Their ability to form stable complexes with various substrates makes them useful in this role .

Medicinal Chemistry

In the field of medicinal chemistry , boronic acids are used in the development of new pharmaceuticals . They can interact with biological targets in unique ways, leading to a wide range of potential therapeutic applications .

Polymer and Optoelectronics Materials

Boronic acids are used in the creation of polymer and optoelectronics materials . Their unique properties can enhance the performance of these materials in various ways .

Sensing Applications

Boronic acids have been used in sensing applications . They can interact with diols and strong Lewis bases, which makes them useful in various sensing applications .

Biological Labelling and Protein Manipulation

Boronic acids, including the compound , can be used for biological labelling and protein manipulation . They can form covalent bonds with saccharides, which allows them to be used in the detection and manipulation of these biomolecules .

Separation Technologies

Boronic acids can be used in separation technologies . Their ability to selectively bind to certain molecules can be used to separate these molecules from a mixture .

Development of Therapeutics

Finally, boronic acids are used in the development of therapeutics . Their unique properties and interactions with biological molecules make them useful in the creation of new drugs .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .

Biochemical Pathways

Boronic acids are known to play a role in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .

Result of Action

Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of boronic acids. For example, pH can affect the reactivity of boronic acids, as they can exist in different forms depending on the pH of the environment . Additionally, the presence of diols, which can form cyclic boronate esters with boronic acids, can also influence their reactivity .

Orientations Futures

The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, there is a growing interest in extending studies with these compounds in medicinal chemistry to develop new promising drugs .

Propriétés

IUPAC Name |

[4-[(4-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKLCLAPRJJDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

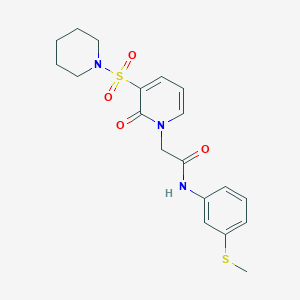

![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)

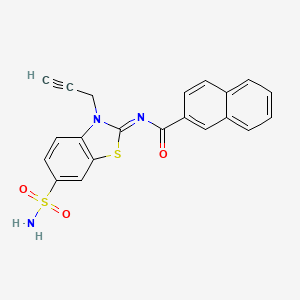

![(1-{3-[4-(Methylpropyl)phenoxy]propyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B2868754.png)

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)

![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)

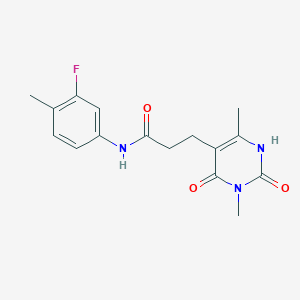

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)